An In-depth Technical Guide to Dibenzo[b,e]oxepine-6,11-dione: Structure, Synthesis, and Scientific Context
An In-depth Technical Guide to Dibenzo[b,e]oxepine-6,11-dione: Structure, Synthesis, and Scientific Context
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Dibenzo[b,e]oxepine-6,11-dione, a tricyclic heterocyclic compound. We will delve into its fundamental chemical and physical properties, explore plausible synthetic routes based on established chemical principles, detail methods for its characterization, and place it within the broader context of the medicinally significant dibenz[b,e]oxepine family.
Foundational Chemistry and Molecular Architecture
Dibenzo[b,e]oxepine-6,11-dione is built upon the dibenz[b,e]oxepine core, a seven-membered oxepine ring fused to two benzene rings. This tricyclic system is a "privileged structure" in medicinal chemistry, forming the backbone of various biologically active compounds.[1] The dione derivative features two carbonyl groups at positions 6 and 11, which significantly influence its electronic properties, reactivity, and three-dimensional shape compared to its parent structure.
The IUPAC name for this compound is benzo[c][2]benzoxepine-6,11-dione .[3] The presence of both a ketone (at position 11) and a lactone-like (ester) moiety (at position 6) within the seven-membered ring imparts a unique chemical character, suggesting distinct sites for nucleophilic attack and potential for ring-opening reactions under specific conditions.
Physicochemical Properties
A summary of the key computed and established properties of Dibenzo[b,e]oxepine-6,11-dione is presented below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈O₃ | PubChem[3] |
| Molecular Weight | 224.21 g/mol | PubChem[3] |
| CAS Number | 15128-50-4 | PubChem[3] |
| IUPAC Name | benzo[c][2]benzoxepine-6,11-dione | PubChem[3] |
| XLogP3 (Lipophilicity) | 2.8 | PubChem[3] |
| Topological Polar Surface Area | 43.4 Ų | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
The XLogP3 value of 2.8 suggests moderate lipophilicity, indicating the compound may have reasonable solubility in organic solvents and some ability to cross biological membranes. The topological polar surface area (TPSA) of 43.4 Ų is well within the range typical for orally bioavailable drugs, suggesting that if this scaffold were incorporated into a drug candidate, it would not be hindered by poor membrane permeability based on polarity alone.
Synthesis and Reactivity
While Dibenzo[b,e]oxepine-6,11-dione is commercially available, published protocols for its specific synthesis are not abundant in the primary literature. However, a logical and scientifically sound synthetic pathway can be devised from its well-studied precursor, Dibenzo[b,e]oxepin-11(6H)-one . This approach involves two primary stages: the formation of the tricyclic ketone via intramolecular Friedel-Crafts acylation, followed by the oxidation of the benzylic methylene group at position 6.
Stage 1: Synthesis of Dibenzo[b,e]oxepin-11(6H)-one (Precursor)
The formation of the tricyclic ketone is a classic example of an intramolecular Friedel-Crafts acylation.[4] This reaction is robust and has been reported using various Lewis acid catalysts. The causality behind this step is the generation of a highly reactive acylium ion from the carboxylic acid precursor, which then undergoes an electrophilic aromatic substitution on the adjacent phenoxy ring to form the seven-membered ring.
Experimental Protocol: Friedel-Crafts Synthesis of Dibenzo[b,e]oxepin-11(6H)-one
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Acid Chloride Formation: To a solution of 2-(phenoxymethyl)benzoic acid (1.0 eq) in a dry, inert solvent such as 1,2-dichloroethane, add thionyl chloride (SOCl₂, ~1.2 eq) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours until gas evolution ceases. The solvent and excess thionyl chloride are typically removed under reduced pressure. This intermediate acid chloride is highly reactive and is often used immediately without further purification.[5]
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Cyclization: Cool a suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, ~1.1 eq) or iron(II) chloride (FeCl₂, ~1.1 eq), in dry 1,2-dichloroethane to 0-5 °C.[5][6]
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Reactant Addition: Slowly add a solution of the previously prepared 2-(phenoxymethyl)benzoyl chloride in dry 1,2-dichloroethane to the stirred catalyst suspension, maintaining the low temperature.
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Reaction Progression: After the addition is complete, stir the reaction mixture at a low temperature (5-20 °C) for one hour, followed by an additional hour at room temperature to ensure complete cyclization.[5]
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Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with a dilute sodium hydroxide solution and then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like isopropanol to yield pure Dibenzo[b,e]oxepin-11(6H)-one.[4]
Stage 2 (Proposed): Oxidation to Dibenzo[b,e]oxepine-6,11-dione
The conversion of the precursor to the final dione requires the oxidation of the methylene group (-CH₂-) at position 6 to a carbonyl group (-C=O). This position is "benzylic" as it is adjacent to a benzene ring, making it susceptible to oxidation by various reagents. The choice of oxidant is critical to achieve the desired transformation without cleaving the tricyclic ring system.
Proposed Experimental Protocol: Benzylic Oxidation
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Rationale for Reagent Choice: Strong oxidizing agents like potassium permanganate (KMnO₄) are well-established for the oxidation of benzylic C-H bonds to carbonyls.[3] The reaction is often performed under heated conditions. Alternative, milder methods using metal catalysts with N-hydroxyimides and molecular oxygen as the oxidant have also been developed for such transformations and could offer higher selectivity.[7]
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Reaction Setup: Dissolve Dibenzo[b,e]oxepin-11(6H)-one (1.0 eq) in a suitable solvent that is relatively stable to oxidation, such as a mixture of pyridine and water or acetic acid.
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Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄, ~2-3 eq) in water to the stirred solution. The reaction is exothermic and may require cooling to control the temperature.
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Reaction Monitoring: Heat the mixture gently (e.g., to 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and quench the excess KMnO₄ by adding a reducing agent like sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Isolation: Filter the mixture to remove the manganese dioxide. Acidify the filtrate with HCl and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude Dibenzo[b,e]oxepine-6,11-dione can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic and Analytical Characterization
Structural confirmation of Dibenzo[b,e]oxepine-6,11-dione relies on standard spectroscopic techniques. Based on its structure, the following spectral characteristics are expected:
| Technique | Expected Characteristics |
| IR Spectroscopy | Strong, distinct C=O stretching bands around 1680-1720 cm⁻¹ (ketone) and 1740-1780 cm⁻¹ (lactone). Aromatic C=C stretching bands around 1450-1600 cm⁻¹. C-O-C ether stretching band around 1200-1300 cm⁻¹. |
| ¹H NMR Spectroscopy | A complex multiplet pattern in the aromatic region (approx. 7.2-8.2 ppm) corresponding to the 8 distinct protons on the two benzene rings. No signal for the CH₂ group seen in the precursor. |
| ¹³C NMR Spectroscopy | Two distinct signals in the downfield region for the two carbonyl carbons (approx. 160-190 ppm). Multiple signals in the aromatic region (approx. 115-160 ppm) for the 12 aromatic carbons. |
| Mass Spectrometry | A prominent molecular ion peak (M⁺) at m/z = 224, corresponding to the molecular weight. Fragmentation may involve the loss of carbon monoxide (CO) molecules.[3] |
Biological and Natural Context
While the dibenz[b,e]oxepine scaffold is associated with a wide range of biological activities—including antidepressant, anti-inflammatory, and antiallergic properties—the specific dione structure is less explored.[2][8]
Natural Occurrence
A derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione , has been isolated from the culture broth of a marine-derived fungus, Beauveria bassiana.[9] This discovery is significant as it confirms that this complex heterocyclic system is accessible through natural biosynthetic pathways. However, in the reported study, this specific natural product did not exhibit significant antifungal activity against Candida albicans or cytotoxic activity against HCT-15 and Jurkat cancer cell lines.[9]
Potential as a Research Scaffold
In contrast to the inactivity of the natural dione derivative, many derivatives of the precursor, Dibenzo[b,e]oxepin-11(6H)-one, show notable biological effects. Various O-benzoyloxime derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive (MRSA) and Gram-negative (E. coli) bacteria, as well as fungi (A. niger).[5][7] Furthermore, the parent monoketone has demonstrated significant anthelmintic (antiparasitic) activity against the nematode Caenorhabditis elegans.[10]
This dichotomy underscores a critical principle in drug development: subtle changes in the core scaffold, such as the oxidation state of a single position, can drastically alter biological activity. The dione structure, therefore, represents an important, albeit underexplored, scaffold. Its two distinct carbonyl groups offer rich handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.
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A Convenient Oxidation of Benzylic Methyl, Methylene, and Methine Groups with Potassium Permanganate/Triethylamine Reagent. Thieme E-Books & E-Journals. [Link]
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Dibenz[b,e]oxepin-6,11-dione | C14H8O3 | CID 254145. PubChem. [Link]
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Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. PubMed. [Link]
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A new dibenz[b,e]oxepine derivative, 1-hydroxy-10-methoxy-dibenz[b,e]oxepin-6,11-dione, from a marine-derived fungus, Beauveria bassiana TPU942. PubMed. [Link]
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Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. MDPI. [Link]
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Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. [Link]
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